molecular formula C8H12N2O4 B13510209 Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate

Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate

Cat. No.: B13510209
M. Wt: 200.19 g/mol
InChI Key: AGSFICKTCKFUKM-UHFFFAOYSA-N
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Description

Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate is a chemical compound that belongs to the class of succinimides. Succinimides are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound has shown potential in antimicrobial, anthelmintic, and cytotoxic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate typically involves the reaction of ethyl glycinate with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like pyridine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques like recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted succinimide derivatives .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and anthelmintic activities, making it a candidate for developing new drugs.

    Medicine: Potential cytotoxic properties suggest its use in cancer research and treatment.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2,5-dioxopyrrolidin-3-yl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. The anthelmintic activity is believed to result from its binding to specific receptors in parasitic worms, causing paralysis and death .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Another succinimide derivative with similar biological activities.

    Succinimide: The parent compound, known for its use in anticonvulsant drugs.

    N-ethylsuccinimide:

Uniqueness

Ethyl (2,5-dioxopyrrolidin-3-yl)glycinate stands out due to its unique combination of antimicrobial, anthelmintic, and cytotoxic properties. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 2-[(2,5-dioxopyrrolidin-3-yl)amino]acetate

InChI

InChI=1S/C8H12N2O4/c1-2-14-7(12)4-9-5-3-6(11)10-8(5)13/h5,9H,2-4H2,1H3,(H,10,11,13)

InChI Key

AGSFICKTCKFUKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1CC(=O)NC1=O

Origin of Product

United States

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